An In-Depth Technical Guide to Allyl-but-2-ynyl-amine Hydrochloride: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to Allyl-but-2-ynyl-amine Hydrochloride: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Allyl-but-2-ynyl-amine hydrochloride, a tertiary amine of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust profile of its structure, properties, synthesis, and potential applications.
Chemical Structure and Nomenclature
Allyl-but-2-ynyl-amine hydrochloride is the salt form of the tertiary amine N-allyl-N-(but-2-yn-1-yl)amine. The structure features a central nitrogen atom bonded to an allyl group, a but-2-ynyl group, and a proton, with a chloride counter-ion.
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IUPAC Name: N-(prop-2-en-1-yl)but-2-yn-1-amine hydrochloride
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Chemical Formula: C₇H₁₂ClN
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Molecular Weight: 145.63 g/mol
The presence of both an alkene (allyl) and an alkyne (but-2-ynyl) functionality makes this molecule a versatile building block for further chemical modifications.
Caption: Chemical structure of Allyl-but-2-ynyl-amine hydrochloride.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | White to off-white solid | Amine hydrochlorides are typically crystalline solids. |
| Melting Point | 170-190 °C | Based on similar amine hydrochlorides. Decomposition may occur at higher temperatures. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| pKa | 7-9 | The pKa of the conjugate acid is expected to be in the range of typical secondary and tertiary ammonium ions. |
Synthesis of Allyl-but-2-ynyl-amine
The synthesis of the free base, N-allyl-N-(but-2-yn-1-yl)amine, can be achieved through standard N-alkylation procedures. A common and effective method is the sequential alkylation of a primary amine.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Allyl-but-2-ynyl-amine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of N-allylamine
This step involves the reaction of an allyl halide with an excess of ammonia to favor the formation of the primary amine and reduce over-alkylation.
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In a pressure vessel, cool a solution of aqueous ammonia (28-30%, 10 equivalents) to 0 °C.
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Slowly add allyl bromide (1 equivalent) to the cooled ammonia solution with vigorous stirring.
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Seal the vessel and allow the reaction to warm to room temperature, then heat to 50-60 °C for 4-6 hours.
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After cooling, carefully vent the vessel. Extract the aqueous solution with diethyl ether.
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Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain N-allylamine.
Step 2: Synthesis of Allyl-but-2-ynyl-amine
This involves the alkylation of N-allylamine with a suitable but-2-ynyl halide.
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Dissolve N-allylamine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (1.2 equivalents) in a polar aprotic solvent like acetonitrile.
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Add 1-bromo-2-butyne (1.1 equivalents) dropwise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
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Upon completion, quench the reaction with water and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified Allyl-but-2-ynyl-amine in anhydrous diethyl ether.
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Cool the solution in an ice bath and add a solution of HCl in diethyl ether (1 M) dropwise until precipitation is complete.
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Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Allyl-but-2-ynyl-amine hydrochloride.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic features based on the known spectra of allylamines and propargylamines.
¹H NMR Spectroscopy
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ -C≡C | ~1.8 | t | 3H |
| -C≡C-CH₂ -N | ~3.4 | q | 2H |
| N-CH₂ -CH=CH₂ | ~3.2 | d | 2H |
| -CH=CH₂ | ~5.2 | m | 2H |
| -CH =CH₂ | ~5.9 | m | 1H |
| N⁺-H | ~9-11 | br s | 1H |
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ -C≡C | ~3-5 |
| C H₃-C ≡C | ~70-75 |
| CH₃-C≡C | ~80-85 |
| -C≡C-CH₂ -N | ~40-45 |
| N-CH₂ -CH=CH₂ | ~50-55 |
| -CH=CH₂ | ~118-122 |
| -C H=CH₂ | ~130-135 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N⁺-H stretch | 2400-2800 | Broad, Strong |
| C-H (sp³) stretch | 2850-3000 | Medium |
| C-H (sp²) stretch | 3010-3100 | Medium |
| C≡C stretch | 2100-2260 | Weak to Medium |
| C=C stretch | 1640-1680 | Medium |
Mass Spectrometry
In mass spectrometry, the free base would be observed. The molecular ion peak [M]⁺ would be at m/z 109.10. Common fragmentation patterns would involve the loss of the allyl group (m/z 68) or the butynyl group (m/z 53).
Potential Applications and Biological Activity
While specific biological data for Allyl-but-2-ynyl-amine hydrochloride is lacking, the structural motifs suggest potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibition
The propargylamine moiety is a well-known pharmacophore found in several irreversible MAO inhibitors, such as pargyline and selegiline. The alkyne group can form a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition. The allyl group can modulate the binding affinity and selectivity for the MAO-A and MAO-B isoforms. Therefore, Allyl-but-2-ynyl-amine hydrochloride is a promising candidate for investigation as a novel MAO inhibitor for the treatment of neurodegenerative diseases like Parkinson's disease and depression.
Synthetic Intermediate
The dual functionality of the allyl and butynyl groups makes this molecule a valuable intermediate in organic synthesis. The alkene can undergo various reactions such as hydroboration-oxidation, epoxidation, and metathesis. The alkyne can participate in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-catalyzed transformations. This allows for the facile introduction of diverse chemical functionalities.
Caption: Potential applications of Allyl-but-2-ynyl-amine hydrochloride.
Safety and Handling
As with all chemicals, Allyl-but-2-ynyl-amine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It may also cause severe skin burns and eye damage.
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Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
For detailed safety information, consult the Safety Data Sheet (SDS) of structurally similar compounds like allylamine hydrochloride.
Conclusion
Allyl-but-2-ynyl-amine hydrochloride is a molecule with significant potential in both medicinal chemistry and synthetic organic chemistry. While direct experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. Its predicted properties and reactivity profile suggest that it could be a valuable tool for researchers in drug discovery and development, particularly in the area of neuropharmacology. Further experimental validation of the properties and biological activities outlined in this guide is warranted.
